Tetrabutyltin (CAS 1461-25-2) is a fully saturated tetraorganotin compound, existing as a stable, colorless to slightly yellow, oily liquid.[1][2] It is characterized by its insolubility in water and high solubility in most organic solvents, making it a versatile starting material.[1][3][4] Its primary role is as a key intermediate in the synthesis of other functional organotin compounds, such as tributyltin (TBT) and dibutyltin (DBT) derivatives, through controlled redistribution reactions with tin(IV) chloride.[4][5] These derivatives are widely used as PVC stabilizers, catalysts, and biocides, establishing Tetrabutyltin as a fundamental building block in industrial organotin chemistry.[1][6][7]
Substituting Tetrabutyltin with other tetraalkyltin compounds or starting directly with inorganic tin salts like tin(IV) chloride is often impractical. The length of the alkyl chain dictates critical physical properties and reactivity; for example, lower alkyl groups are cleaved more readily than higher alkyl groups in essential redistribution reactions.[3] Using a shorter-chain analog like Tetramethyltin introduces significant handling challenges due to its higher volatility and flammability (Flash Point -13°C vs. >100°C for Tetrabutyltin).[8][9] Conversely, longer-chain analogs like tetraoctyltin exhibit different reactivity profiles and are not drop-in replacements for producing butyltin derivatives.[7] Attempting to bypass Tetrabutyltin by using tin(IV) chloride directly in Grignard syntheses is notoriously difficult to control on a large scale, often leading to a mixture of products with lower purity and yields, complicating separation.[10][11] Therefore, for predictable synthesis of butyltin chlorides, oxides, and other derivatives, Tetrabutyltin provides a well-defined, reproducible, and safer starting point.
Tetrabutyltin is the essential starting material for the Kocheshkov redistribution reaction, which allows for the stoichiometric and controlled synthesis of high-purity tributyltin chloride (Bu3SnCl) and dibutyltin dichloride (Bu2SnCl2).[5] Attempting to synthesize these compounds directly via a Grignard reaction with tin(IV) chloride is difficult to control, often resulting in yields below 80% and purities of only 60-80% due to the formation of undesirable by-products like monobutyltin trichloride.[10] In contrast, patents for improved Grignard synthesis of Tetrabutyltin itself report yields as high as 96.93% with a purity of 95.92%, establishing it as a superior, isolable intermediate for subsequent high-yield redistribution reactions.[12]
| Evidence Dimension | Product Purity & Yield in Butyltin Synthesis |
| Target Compound Data | Yields up to 96.9% and purity of ~96% when synthesized as a distinct intermediate.[12] |
| Comparator Or Baseline | Direct Grignard synthesis from SnCl4: Yields often <80%, purity 60-80%.[10] |
| Quantified Difference | Up to a 17% absolute improvement in yield and a 16-36% absolute improvement in purity. |
| Conditions | Industrial synthesis of butyltin compounds. |
Procuring high-purity Tetrabutyltin ensures a more efficient, predictable, and cost-effective synthesis of downstream products like PVC stabilizers and catalysts, minimizing difficult separation steps.
Tetrabutyltin offers a significant advantage in process safety and handling over its lower alkyl homolog, Tetramethyltin. Tetrabutyltin is a high-boiling liquid (145°C @ 10 mm Hg) with a flash point above 100°C, making it relatively non-volatile and manageable under standard laboratory and industrial conditions.[1][8] In stark contrast, Tetramethyltin is highly volatile with a boiling point of 74-75°C and an extremely low flash point of -13°C, classifying it as a dangerous fire and explosion hazard that requires more stringent handling protocols.[9] This difference in physical properties is critical for large-scale operations where minimizing fire risk is paramount.
| Evidence Dimension | Flash Point (°C) |
| Target Compound Data | >100 °C[8] |
| Comparator Or Baseline | Tetramethyltin: -13 °C[9] |
| Quantified Difference | >113 °C higher flash point than Tetramethyltin. |
| Conditions | Standard atmospheric pressure. |
The significantly higher flash point of Tetrabutyltin reduces fire risk, lowers the cost and complexity of safe storage and handling, and makes it more suitable for scalable industrial processes.
In palladium-catalyzed Stille cross-coupling reactions, tetraorganotin compounds serve as the source of the transferable organic group.[13] While various organostannanes are used, Tetrabutyltin is a common and commercially available starting point for generating more complex or functionalized tributyltin reagents.[13][14] The butyl groups themselves are generally considered non-transferable ligands in the Stille reaction, providing a stable core from which a desired functional group can be transferred after further modification of the Tetrabutyltin molecule.[15] Its stability to air and moisture is an advantage over more reactive organometallic reagents.[13] This makes it a reliable and storable precursor for laboratories engaged in complex organic synthesis.
| Evidence Dimension | Role in Synthesis |
| Target Compound Data | A stable, storable precursor for generating tributyltin reagents for Stille coupling. |
| Comparator Or Baseline | Directly using more reactive organometallics (e.g., Grignard or organolithium reagents), which are not air/moisture stable and are typically generated in situ. |
| Quantified Difference | Qualitative improvement in stability, storage, and handling. |
| Conditions | Preparation of reagents for palladium-catalyzed cross-coupling reactions. |
For researchers performing Stille couplings, procuring Tetrabutyltin provides a reliable, storable, and handleable entry point into the synthesis of custom tributyltin reagents, avoiding the complexities of in-situ generation of less stable organometallics.
As demonstrated by its high-yield synthesis and role as a key intermediate, Tetrabutyltin is the right choice for manufacturers requiring a reliable and pure starting material for the large-scale production of dibutyltin and monobutyltin heat stabilizers for PVC. Its use ensures predictable stoichiometry in redistribution reactions, leading to consistent product quality.[5][10][12]
For the synthesis of tributyltin oxide (TBTO) and other tributyltin derivatives used as wood preservatives and industrial biocides, Tetrabutyltin serves as the essential precursor. The controlled reaction with tin(IV) chloride allows for the efficient production of the required tributyltin chloride intermediate.[4][7]
In research and development settings, particularly for complex molecule synthesis via Stille coupling, Tetrabutyltin is a valuable and stable precursor. Its superior handling properties compared to more volatile or reactive organometallics make it a practical choice for laboratories preparing specialized tributylstannane reagents.[8][9][13]
Beyond its role as a precursor, Tetrabutyltin itself is used as a hydrochloric acid scavenger and a polymerization catalyst in specific applications, such as for silicones.[1] Its thermal stability and liquid form make it suitable for integration into these polymer processing workflows.
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